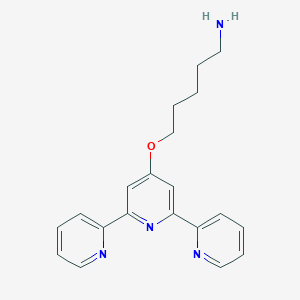
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine is a complex organic compound characterized by its unique structure, which includes multiple pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine typically involves multi-step organic reactions. One common method includes the reaction of pyridine derivatives under controlled conditions to form the desired compound. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine can undergo various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the compound.
Reduction: This reaction can alter the oxidation state of the compound.
Substitution: This reaction can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Medicine: Research is ongoing to explore its therapeutic potential.
Industry: It is used in the synthesis of advanced materials and as a building block for complex molecules.
Mechanism of Action
The mechanism of action of 5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can influence various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,6-di(pyridin-4-yl)pyridin-4-yl)benzonitrile
- 3-(2,6-dipyridin-2-ylpyridin-4-yl)oxypropan-1-ol
- (2,6-dipyridin-2-ylpyridin-4-yl)boronic acid
Uniqueness
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine is unique due to its specific structure, which allows it to form stable complexes with metal ions and participate in a variety of chemical reactions. This makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
194213-77-9 |
|---|---|
Molecular Formula |
C20H22N4O |
Molecular Weight |
334.4 g/mol |
IUPAC Name |
5-(2,6-dipyridin-2-ylpyridin-4-yl)oxypentan-1-amine |
InChI |
InChI=1S/C20H22N4O/c21-10-4-1-7-13-25-16-14-19(17-8-2-5-11-22-17)24-20(15-16)18-9-3-6-12-23-18/h2-3,5-6,8-9,11-12,14-15H,1,4,7,10,13,21H2 |
InChI Key |
ZTBZPLQOVHBWDD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)OCCCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















